Molecular Weight and Lipophilicity Shift Relative to Lobucavir
The 8-bromo substitution provides a measurable increase in molecular weight and lipophilicity compared to the parent compound lobucavir. The target compound has a molecular weight (MW) of 344.16 g/mol and a calculated LogP increase of approximately +0.7 to +0.9 units relative to lobucavir (MW 265.27 g/mol, CLogP -1.1), based on the Hansch constant π(Br) = 0.86 for aromatic substitution [1][2]. This physicochemical divergence directly influences passive membrane permeability, protein binding, and metabolic clearance in hepatic models.
| Evidence Dimension | Molecular Weight and Calculated LogP (CLogP) |
|---|---|
| Target Compound Data | MW = 344.16 g/mol; CLogP ≈ -0.2 to -0.3 (derived from parent + π(Br)) |
| Comparator Or Baseline | Lobucavir: MW = 265.27 g/mol; CLogP = -1.1 |
| Quantified Difference | ΔMW = +78.89 g/mol (29.7% increase); ΔCLogP ≈ +0.8 log units |
| Conditions | Calculated properties using Hansch hydrophobic substituent constants. CLogP for lobucavir from DrugBank/ChEMBL. |
Why This Matters
Higher lipophilicity can increase cellular uptake but may also increase non-specific protein binding; this shift is crucial for selecting the correct analogue in cell-based antiviral assays aiming to isolate phosphorylation-specific effects from general permeability changes.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. View Source
- [2] DrugBank. Lobucavir. Accession Number DB05897. View Source
